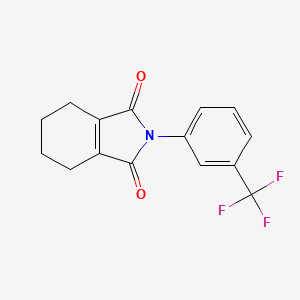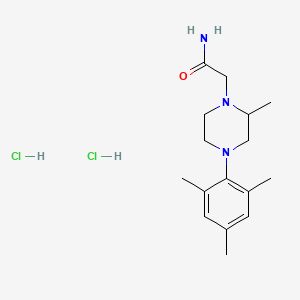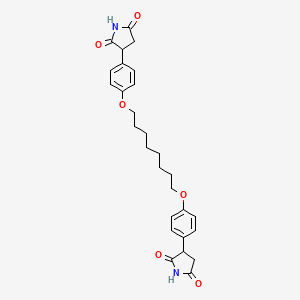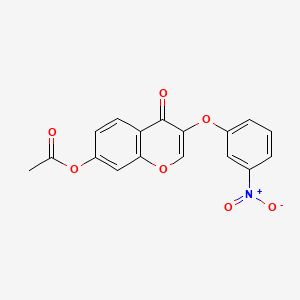
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of an acetyloxy group at the 7th position and a 3-nitrophenoxy group at the 3rd position on the benzopyran ring. Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzopyran precursor.
Acetylation: The 7th position of the benzopyran ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Nitration: The 3rd position is then nitrated using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid.
Phenoxy Substitution: Finally, the nitro group is substituted with a 3-nitrophenoxy group using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of benzopyran-4,7-dione derivatives.
Reduction: Formation of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-aminophenoxy)-.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
科学研究应用
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one, 7-(hydroxy)-3-(3-nitrophenoxy)-: Similar structure but with a hydroxy group instead of an acetyloxy group.
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-nitrophenoxy)-: Similar structure but with a nitro group at the 4th position of the phenoxy ring.
Uniqueness
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
CAS 编号 |
137988-19-3 |
|---|---|
分子式 |
C17H11NO7 |
分子量 |
341.27 g/mol |
IUPAC 名称 |
[3-(3-nitrophenoxy)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C17H11NO7/c1-10(19)24-13-5-6-14-15(8-13)23-9-16(17(14)20)25-12-4-2-3-11(7-12)18(21)22/h2-9H,1H3 |
InChI 键 |
VHEVRRUDRNGITC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


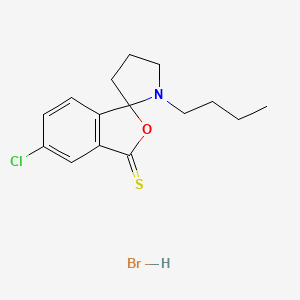
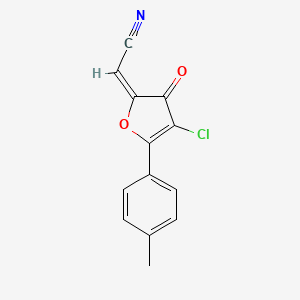
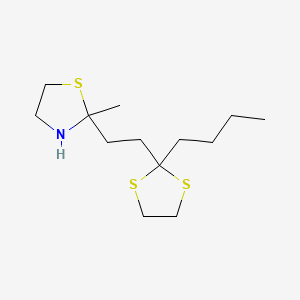
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
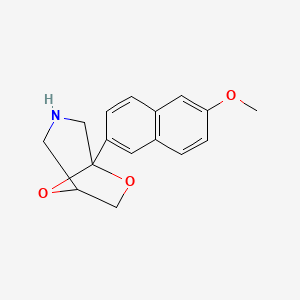
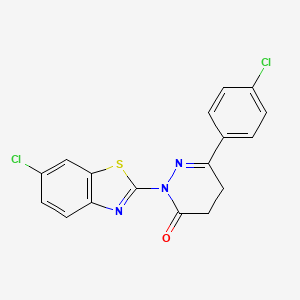

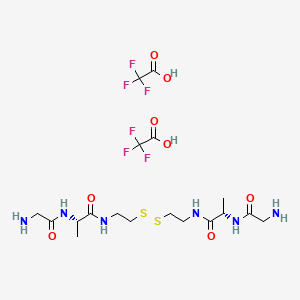
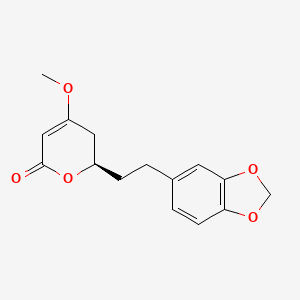
![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)
